1-(Morpholin-2-yl)but-3-yn-2-one
Description
Significance of Heterocyclic Motifs in Chemical Research and Development
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern drug development. rroij.com Their structural diversity and ability to engage in various biological interactions make them a cornerstone of medicinal chemistry. rroij.commdpi.com Over 90% of new drugs incorporate these motifs, highlighting their critical role. ijraset.com Heterocycles are not only prevalent in natural products like alkaloids and vitamins but are also key components in a vast array of synthetic drugs, including anticancer, antimicrobial, and anti-inflammatory agents. ijraset.comijsrtjournal.com Their versatility allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. rroij.com
The ability of heterocyclic compounds to act as scaffolds for developing novel therapeutic agents is a major focus of current research, aiming to address challenges such as drug resistance. rroij.com The unique three-dimensional arrangements and electronic properties of these rings enable them to interact with biological targets in specific ways, leading to the development of drugs with improved efficacy and safety. rroij.comopenaccessjournals.com
The Morpholine (B109124) Ring System: A Privileged Scaffold in Synthetic Chemistry
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.net The inclusion of a morpholine moiety in a drug candidate can confer several advantageous properties. nih.gov
The morpholine scaffold is not only a component of final drug products but also a versatile building block in organic synthesis. nih.gov Its chemical stability and the reactivity of its secondary amine allow for straightforward incorporation into more complex molecular architectures. wikipedia.org
Alkynones as Versatile Synthetic Intermediates and Functional Groups
Alkynones, also known as α,β-acetylenic ketones, are a class of organic compounds that possess a ketone conjugated with a carbon-carbon triple bond. rsc.org This unique arrangement of functional groups makes alkynones highly reactive and synthetically versatile intermediates. rsc.orgnumberanalytics.com They can participate in a wide array of chemical transformations, making them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.orgnumberanalytics.com
The reactivity of alkynones is characterized by the electrophilic nature of the carbonyl carbon and the ability of the alkyne to undergo various addition and cycloaddition reactions. rsc.orgopenaccesspub.org This dual reactivity allows for the construction of diverse molecular frameworks. rsc.org For instance, the alkyne moiety can be involved in reactions such as hydrogenation, halogenation, and hydration, leading to the formation of other functional groups. youtube.comyoutube.com The development of new catalytic systems continues to expand the synthetic utility of alkynes and, by extension, alkynones. nih.gov
Contextualizing 1-(Morpholin-2-yl)but-3-yn-2-one within Complex Chemical Synthesis
The compound this compound integrates the key features of both the morpholine and alkynone scaffolds. The morpholine ring provides a stable, polar, and basic structural element, while the butynone portion introduces a reactive site for further chemical modifications.
The presence of the terminal alkyne in the butynone moiety makes this molecule a suitable substrate for a variety of coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, like the Huisgen 1,3-dipolar cycloaddition (a "click chemistry" reaction). These reactions are instrumental in constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.
The ketone functional group at the 2-position of the butanone chain is an electrophilic center, susceptible to nucleophilic attack. This allows for a range of derivatization strategies, including reduction to an alcohol or reaction with Grignard reagents to introduce new carbon substituents.
The chiral center at the 2-position of the morpholine ring introduces stereochemical considerations into its synthesis and subsequent reactions. The synthesis of enantiomerically pure this compound would likely involve stereoselective methods to control the configuration of this center. e3s-conferences.orgresearchgate.netresearchgate.net
In essence, this compound can be viewed as a bifunctional building block. The morpholine end can be used to modulate solubility and engage in interactions with biological systems, while the alkynone end serves as a versatile handle for chemical elaboration. This combination of features makes it a potentially valuable intermediate for the synthesis of libraries of complex molecules for screening in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-morpholin-2-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10)5-8-6-9-3-4-11-8/h1,8-9H,3-6H2 |
InChI Key |
BWNYDJYYOPRHBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Morpholin 2 Yl but 3 Yn 2 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available precursors. airitilibrary.comamazonaws.com For 1-(Morpholin-2-yl)but-3-yn-2-one, two primary disconnections are most logical:
Disconnection A (C-C Bond): This involves breaking the carbon-carbon bond between the morpholine (B109124) ring and the carbonyl group of the butynone chain. This leads to a nucleophilic morpholin-2-yl synthon (or its equivalent) and an electrophilic but-3-yn-2-one derivative.
Disconnection B (C-N Bond): This approach involves the formation of the morpholine ring as a later step in the synthesis. The disconnection is made at one of the C-N bonds within the morpholine ring, suggesting a cyclization strategy from a linear amino alcohol precursor that already contains the butynone side chain.
These disconnections suggest two main forward synthetic strategies: either coupling a pre-formed morpholine ring with a butynone side chain or constructing the morpholine ring onto a precursor already bearing the side chain.
Approaches to the But-3-yn-2-one Moiety
The but-3-yn-2-one fragment is a key component that contains both a ketone and a terminal alkyne, making it a versatile building block. sigmaaldrich.com
Condensation reactions provide a direct route to forming the carbon skeleton of the but-3-yn-2-one moiety. One common strategy involves the acylation of an ethynyl nucleophile. For instance, the reaction of a metal acetylide (e.g., lithium acetylide or ethynylmagnesium bromide) with an acetylating agent like acetyl chloride or acetic anhydride can yield the desired α,β-alkynyl ketone.
Another approach is the Claisen condensation, which could theoretically be adapted to form the β-dicarbonyl precursor to an alkynyl ketone, although this is less direct. towson.edu The Prins reaction, an acid-catalyzed condensation of an alkyne with an aldehyde, can also be used to synthesize related propargyl systems which can be later oxidized. nih.gov
Alkynylation strategies focus on introducing the terminal alkyne group. A primary method for synthesizing but-3-yn-2-one is through the oxidation of the corresponding secondary propargylic alcohol, 3-butyn-2-ol. Various oxidizing agents can be employed for this transformation.
The Sonogashira cross-coupling reaction is another powerful tool for forming carbon-carbon bonds with alkynes. mdpi.com This method could be used to couple a terminal alkyne with a suitable vinyl or acyl halide precursor to construct the butynone framework.
Below is a table summarizing potential synthetic routes to alkynyl ketones.
| Method | Precursors | Reagents/Conditions | Key Features |
| Oxidation of Propargylic Alcohol | 3-Butyn-2-ol | MnO₂, CH₂Cl₂ | Mild conditions, efficient for secondary alcohols. orgsyn.org |
| Acylation of Metal Acetylide | Acetylene, Acetyl Chloride | Organometallic base (e.g., n-BuLi), then acylating agent | Direct formation of the C-C bond adjacent to the carbonyl. |
| Sonogashira Coupling | Vinyl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Versatile for creating complex alkynyl structures. mdpi.com |
| Halogenation/Elimination of Alkenes | But-3-en-2-one | Br₂, then strong base (e.g., NaNH₂) | Converts an alkene precursor into an alkyne. youtube.comyoutube.com |
Approaches to the Morpholin-2-yl Linkage
The synthesis of 2-substituted morpholines is a well-established area of organic chemistry, with various methods available for constructing this heterocyclic motif.
Cyclization strategies involve forming the morpholine ring from an acyclic precursor. These methods are particularly useful for controlling stereochemistry.
From Aziridines: A metal-free, one-pot strategy involves the reaction of aziridines with halogenated alcohols, which proceeds through an SN2-type ring opening followed by cyclization. beilstein-journals.org
From Amino Alcohols: Enantiomerically pure amino alcohols can be converted to O-allyl ethanolamines, which then undergo a Pd-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines. nih.gov
From Oxazetidines: Tosyl-oxazetidine can react with α-formyl carboxylates in the presence of a base to yield morpholine hemiaminals, which can be further elaborated. nih.govacs.org
Asymmetric Hydrogenation: 2-Substituted chiral morpholines can be synthesized with high enantioselectivity via the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst. nih.govrsc.orgsemanticscholar.org
The following table outlines various cyclization approaches.
| Method | Starting Materials | Catalyst/Reagents | Outcome |
| From Aziridines | Aziridines, Halogenated Alcohols | Ammonium persulfate | Metal-free synthesis of 2-substituted morpholines. beilstein-journals.org |
| Asymmetric Hydrogenation | Dehydromorpholines | Bisphosphine-Rhodium complex | High enantioselectivity (up to 99% ee). nih.govrsc.org |
| Ring Opening of Oxazetidines | Tosyl-oxazetidine, α-Formyl Carboxylates | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Diastereoselective construction of highly decorated morpholines. nih.govacs.org |
| Wacker-type Cyclization | Alkenic Amino Alcohols | Pd(DMSO)₂(TFA)₂ | Aerobic oxidative cyclization to form the morpholine ring. organic-chemistry.org |
This strategy involves attaching the butynone side chain to a pre-existing morpholine or a related precursor. This could be achieved by preparing a nucleophilic morpholine derivative, such as a 2-lithiated or 2-zincated morpholine, and reacting it with an electrophilic partner derived from the butynone side chain.
Alternatively, a Pd-catalyzed carboamination reaction can be employed. This involves the coupling of a substituted ethanolamine derivative with an appropriate aryl or alkenyl bromide, which could be adapted to form the C-C bond required for the target molecule. nih.gov The key intermediate in such reactions is often a palladium(aryl)(amido) complex formed after oxidative addition of the bromide to a Pd(0) species. nih.gov
Chemo- and Regioselective Considerations in Synthesis
The term chemo-selectivity refers to the preferential reaction of one functional group over another, while regio-selectivity pertains to the control of the position at which a reaction occurs. In the synthesis of this compound, these considerations are paramount due to the presence of multiple reactive sites in the precursors.
Key chemo- and regioselective challenges in the synthesis of alkynones include controlling the addition to the alkyne, preventing unwanted side reactions at the ketone, and managing the reactivity of the morpholine ring, particularly the secondary amine. For instance, in a potential synthetic route involving the acylation of a morpholine derivative with a butynoyl electrophile, the nitrogen atom of the morpholine is more nucleophilic than the oxygen atom, ensuring chemoselective N-acylation over O-acylation.
Modern synthetic methods offer precise control over such transformations. For example, catalyst-controlled carbocyclization of alkynyl ketones has been shown to proceed with exclusive chemo- and regioselectivity, highlighting the power of catalysts in directing reaction outcomes nih.gov. Similarly, metal-free approaches for the regioselective synthesis of functionalized heterocycles from terminal alkynes have been developed, offering a high degree of control organic-chemistry.org.
In a hypothetical synthesis of this compound, one could envision the coupling of a protected 2-(chloromethyl)morpholine with a propargyl alcohol derivative, followed by oxidation. The regioselectivity of the initial coupling would be crucial to ensure the formation of the desired C-C bond at the 2-position of the morpholine ring. Subsequent oxidation of the alcohol to the ketone would need to be chemoselective to avoid over-oxidation or reaction with the alkyne.
Table 1: Chemo- and Regioselective Strategies in Alkynone Synthesis
| Reaction Type | Catalyst/Reagent | Selectivity | Potential Application in Target Synthesis |
| Hydroboration of Alkynes | Iron-catalysed | High chemo-, regio-, and stereoselectivity | Selective functionalization of the alkyne moiety rsc.org. |
| Intramolecular Phosphination of Alkynes | LiBr or H₂O additive | Tunable chemo- and regioselectivity | Demonstrates fine-tuning of selectivity in alkyne reactions acs.org. |
| [4+2] Cycloaddition | Metal-free (KOH-DMSO) | Excellent chemo- and regioselectivity | Construction of heterocyclic systems with alkynes organic-chemistry.org. |
| Gold-Catalyzed Hydration of Alkynes | Gold(I) catalysts | Regioselective formation of ketones | A mild method for installing the ketone from an alkyne precursor acs.org. |
Stereoselective Synthesis of Chiral this compound and its Enantiomers
The morpholin-2-yl moiety in the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic routes to access each enantiomer in high purity is of significant interest.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product youtube.comyoutube.com. In the context of this compound, asymmetric catalysis could be employed at various stages of the synthesis.
For instance, an asymmetric reaction could be used to establish the stereocenter on the morpholine ring itself. Asymmetric hydrogenation of unsaturated morpholine precursors using chiral transition metal catalysts is a well-established method for producing enantiomerically enriched morpholines researchgate.net. Alternatively, an asymmetric transformation could be used to construct the alkynone fragment in a stereocontrolled manner. Gold-catalyzed asymmetric alkyne transformations have emerged as a powerful strategy for constructing chiral architectures researchgate.net.
The use of organocatalysis, which employs small, chiral organic molecules as catalysts, represents another promising avenue youtube.com. Proline-catalyzed aldol reactions, for example, can create new stereocenters with high enantioselectivity youtube.com. A similar strategy could potentially be adapted for the synthesis of precursors to the target molecule.
Table 2: Examples of Asymmetric Catalysis for Key Transformations
| Transformation | Catalyst Type | Key Features |
| Asymmetric Epoxidation | Titanium-tartrate complex | Highly enantioselective, applicable to a wide range of allylic alcohols nih.gov. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivities for the synthesis of chiral amines and alcohols researchgate.net. |
| Asymmetric Aldol Reaction | Proline (Organocatalyst) | Metal-free, environmentally friendly, high enantioselectivity youtube.com. |
| Asymmetric Alkynylation | Chiral Zinc or Copper complexes | Enantioselective addition of alkynes to aldehydes or imines. |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter has been created, the auxiliary is removed. This is a reliable and versatile strategy for asymmetric synthesis wikipedia.orgrsc.org.
In a potential synthesis of enantiomerically pure this compound, a chiral auxiliary could be attached to a precursor of the morpholine ring. For example, an enantiopure amino alcohol could be used to construct the morpholine ring, with the inherent chirality of the starting material directing the stereochemistry of the final product researchgate.net. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric alkylation of enolates to create new stereocenters rsc.orgblogspot.com. A similar approach could be envisioned where an N-acylated chiral auxiliary on a glycine equivalent is alkylated with a propargyl electrophile.
Camphorsultams are another class of effective chiral auxiliaries that have been used in a variety of asymmetric transformations, including Michael additions and Claisen rearrangements wikipedia.org. The use of pseudoephedrine as a chiral auxiliary has also been demonstrated for the synthesis of chiral amino alcohols and morpholinones researchgate.net.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Applications | Removal Conditions |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations rsc.orgblogspot.com. | Acidic or basic hydrolysis, reduction. |
| Camphorsultam | Asymmetric Diels-Alder reactions, conjugate additions, and alkylations wikipedia.org. | Hydrolysis, reduction. |
| Pseudoephedrine | Asymmetric alkylation of amides researchgate.net. | Mild acidic hydrolysis. |
| (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures, asymmetric synthesis of amines. | Hydrogenolysis. |
Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions youtube.com. Their use in organic synthesis, or biocatalysis, offers a green and sustainable alternative to traditional chemical methods. Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules youtube.com.
While the direct enzymatic synthesis of this compound has not been reported, several classes of enzymes could be considered for the synthesis of key precursors. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and amines, which could provide enantiomerically pure starting materials for the morpholine ring. The discovery of fatty acid/acyl acetylenases, which are involved in the biosynthesis of alkyne-containing natural products, opens up possibilities for the biocatalytic formation of the alkyne moiety nih.gov.
Furthermore, the combination of enzymatic and chemical catalysis in one-pot processes is a rapidly developing field that could be applied to the synthesis of the target molecule. This approach harnesses the high selectivity of enzymes with the broad reaction scope of chemical catalysts youtube.com.
Table 4: Potential Enzymatic Reactions for the Synthesis of this compound Precursors
| Enzyme Class | Reaction Type | Potential Application |
| Lipase | Kinetic Resolution | Enantioselective acylation of a racemic 2-(hydroxymethyl)morpholine. |
| Alcohol Dehydrogenase | Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol precursor. |
| Transaminase | Asymmetric Amination | Enantioselective synthesis of a chiral amino alcohol precursor. |
| Acetylenase | Alkyne Formation | Biocatalytic introduction of the terminal alkyne nih.gov. |
Chemical Reactivity and Transformation Pathways of 1 Morpholin 2 Yl but 3 Yn 2 One
Reactivity of the Alkyne Moiety
The terminal alkyne in 1-(Morpholin-2-yl)but-3-yn-2-one is a hub of chemical activity, participating in a range of addition and coupling reactions.
Hydration and Hydroamination Reactions
The hydration of α,β-alkynyl ketones, such as the title compound, typically proceeds under acidic conditions, often catalyzed by mercury(II) salts, to yield the corresponding β-diketones. fishersci.ca The reaction follows Markovnikov's rule, with the initial addition of water across the triple bond forming an enol intermediate, which then tautomerizes to the more stable diketone. fishersci.caacs.org For terminal alkynes, this process is generally highly regioselective, affording a methyl ketone. fishersci.calookchem.com
Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, represents another important transformation. This can occur via nucleophilic conjugate addition of amines to the activated alkyne, a process that can be catalyzed by various metals or proceed under metal-free conditions. nih.govchemsrc.com The resulting enamines are valuable synthetic intermediates.
Cycloaddition Reactions (e.g., Click Chemistry Analogs)
The terminal alkyne functionality makes this compound a prime candidate for cycloaddition reactions. Notably, it can participate in Huisgen 1,3-dipolar cycloadditions, a cornerstone of "click chemistry." uobaghdad.edu.iqstenutz.eu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the alkyne reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring with high efficiency and regioselectivity. uobaghdad.edu.iqvulcanchem.comsigmaaldrich.com This reaction is valued for its reliability and compatibility with a wide range of functional groups.
Furthermore, α,β-alkynyl ketones can undergo other types of cycloadditions. For instance, they can react with imines in the presence of phosphine (B1218219) catalysts to yield highly functionalized pyrrolidines through a [3+2] annulation. fishersci.calookchem.com Altering the catalyst to a different Lewis base, such as 4-(dimethylamino)pyridine (DMAP), can switch the reaction pathway to a [2+2] cycloaddition, affording substituted azetidines. lookchem.com Ketenes, generated in situ, can also undergo [2+2] cycloaddition with alkynes to form cyclobutenones. acs.orgnih.gov
| Reactants | Catalyst/Conditions | Product Type | Ref. |
| Alkyne, Azide | Copper(I) | 1,2,3-Triazole | uobaghdad.edu.iqvulcanchem.com |
| α,β-Alkynyl Ketone, N-Tosylimine | Bu₃P | Pyrrolidine | fishersci.calookchem.com |
| α,β-Alkynyl Ketone, N-Tosylimine | DMAP | Azetidine | lookchem.com |
| Alkyne, Ketene | Thermal | Cyclobutenone | acs.orgnih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
The terminal alkyne is readily amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. acs.org This reaction allows for the direct attachment of the morpholinylbutynone framework to various aromatic and vinylic systems. While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these requirements. Copper-free Sonogashira variants have also been established to prevent the undesired homocoupling of the alkyne.
The Heck reaction, another palladium-catalyzed process, couples the alkyne with an unsaturated halide. This reaction provides a route to substituted alkenes and is a fundamental transformation in organic synthesis.
| Coupling Reaction | Reactants | Catalyst System | Product | Ref. |
| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu cocatalyst, Amine base | Aryl/Vinyl-substituted Alkyne | acs.org |
| Heck | Alkyne, Unsaturated Halide | Pd catalyst, Base | Substituted Alkene |
Oxidation and Reduction of the Alkyne
The alkyne moiety can undergo both oxidation and reduction. Oxidation of α,β-alkynyl ketones can lead to the formation of 1,2-diketones. chemsrc.com This transformation can be achieved using various oxidizing agents, including photoredox catalysis under aerobic conditions. chemsrc.com
Reduction of the alkyne can be controlled to yield either an alkene or a fully saturated alkane. Partial reduction to a cis-alkene is typically accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces the trans-alkene. Complete hydrogenation to the corresponding alkane can be achieved using a standard hydrogenation catalyst like palladium on carbon (Pd/C) with hydrogen gas. The choice of reducing agent allows for stereoselective synthesis of different products.
Reactivity of the Ketone Moiety
The ketone functional group in this compound is an electrophilic center that readily participates in nucleophilic addition reactions.
Nucleophilic Addition Reactions
A wide array of nucleophiles can add to the carbonyl carbon of the ketone. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that add to the ketone to form tertiary propargylic alcohols after an acidic workup. This alkynylation reaction is a fundamental method for constructing carbon-carbon bonds and creating chiral centers.
The ketone can also be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation, as it is less reactive than lithium aluminum hydride (LiAlH₄) and will typically not reduce other functional groups present in the molecule under standard conditions. Asymmetric reduction of α,β-alkynyl ketones can be achieved using chiral reducing agents, such as those derived from tartaric acid, to produce enantiomerically enriched propargyl alcohols. acs.org
The α-carbon to the ketone is also a site of reactivity. Under basic conditions, a proton can be abstracted to form an enolate, which is a powerful nucleophile. This enolate can then react with various electrophiles, such as alkyl halides, in a process known as α-alkylation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed to ensure complete and regioselective enolate formation.
| Reaction | Reagent | Product | Ref. |
| Alkynylation | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Tertiary Propargylic Alcohol | |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Propargylic Alcohol | |
| α-Alkylation | 1. LDA, 2. Alkyl Halide (R-X) | α-Alkylated Ketone |
Enolization and Related Reactions
No specific information is available in the searched literature regarding the enolization of this compound.
Derivatization of the Ketone (e.g., Oxime, Hydrazone Formation)
While the derivatization of ketones to form oximes and hydrazones is a general and well-established reaction in organic chemistry, no studies specifically documenting these reactions for this compound were found. nih.gov
Reactivity of the Morpholine (B109124) Nitrogen Atom
The reactivity of the nitrogen atom in the morpholine ring is a key aspect of its chemistry. atamankimya.com
Alkylation and Acylation Reactions
General methods for the alkylation and acylation of the morpholine nitrogen are known, often involving reaction with alkyl halides or acyl chlorides. uobaghdad.edu.iqresearchgate.net However, specific examples and conditions for the alkylation and acylation of this compound are not described in the available literature.
N-Oxidation and Quaternization
The formation of morpholine-N-oxides is a known transformation. google.com Similarly, quaternization of the morpholine nitrogen can occur. However, no specific studies on the N-oxidation or quaternization of this compound have been reported.
Involvement in Cascade or Domino Reactions
Cascade and domino reactions are efficient synthetic strategies for the construction of complex molecules. acs.orgmdpi.comresearchgate.net While morpholin-2-ones have been synthesized using domino reactions, acs.org there is no information on the use of this compound as a substrate in such reaction sequences.
Integrated Cascade and Tandem Reactions Utilizing the Compound
There are no reports in the surveyed literature of integrated cascade or tandem reactions that specifically utilize this compound.
Cyclizations Leading to Fused or Spiro Heterocycles
The juxtaposition of a nucleophilic morpholine ring and an electrophilic alkyne in this compound provides a fertile ground for intramolecular cyclization reactions, leading to the formation of novel fused or spiro heterocyclic systems. These transformations are often promoted by acid or base catalysis, or by transition metal catalysis, which activates the alkyne towards nucleophilic attack.
One of the most plausible cyclization pathways involves the intramolecular addition of the morpholine nitrogen to the alkyne. This reaction, which can be catalyzed by a base or a transition metal, would lead to the formation of a fused heterocyclic system. For instance, a base-catalyzed intramolecular Michael addition of the secondary amine of the morpholine ring to the activated alkyne would generate a six-membered enaminone ring fused to the morpholine core. Subsequent tautomerization could lead to a more stable aromatic system if an appropriate substituent is present.
Alternatively, transition metal catalysts, such as gold or platinum complexes, are well-known to activate alkynes towards nucleophilic attack. In the presence of such a catalyst, the morpholine nitrogen could add to the alkyne in a 6-endo-dig or a 5-exo-dig fashion, depending on the reaction conditions and the catalyst employed. A 6-endo-dig cyclization would yield a seven-membered ring fused to the morpholine, while a 5-exo-dig cyclization would result in a five-membered ring spiro-fused at the 2-position of the morpholine. The regioselectivity of this cyclization is a key aspect to consider and can often be controlled by the choice of the catalyst and reaction parameters.
Another potential cyclization pathway involves the participation of the morpholine oxygen atom as the nucleophile. While less nucleophilic than the nitrogen, the oxygen can add to the alkyne under strongly acidic conditions or with specific catalysts that favor oxo-cyclizations. This would lead to the formation of oxygen-containing fused heterocycles.
The table below summarizes some of the potential cyclization products that could be envisioned from this compound based on established reactivity patterns of similar compounds.
| Reaction Type | Catalyst/Conditions | Plausible Product(s) | Ring System Formed |
| Intramolecular Michael Addition | Base (e.g., NaH, t-BuOK) | Fused enaminone | Fused six-membered ring |
| Transition Metal-Catalyzed Cyclization | Au(I) or Pt(II) catalyst | Spiro-fused or fused heterocycle | Spiro-fused five-membered ring or fused seven-membered ring |
| Acid-Catalyzed Oxo-cyclization | Strong acid (e.g., H2SO4) | Fused oxa-heterocycle | Fused six- or seven-membered ring |
It is important to note that the actual outcome of these reactions would depend on a careful optimization of the reaction conditions. The inherent strain and stability of the resulting ring systems would also play a crucial role in determining the favored reaction pathway.
Rearrangements and Skeletal Reorganizations
Beyond cyclization reactions, this compound could potentially undergo various rearrangements and skeletal reorganizations, leading to the formation of isomeric structures with different connectivity. These transformations often require specific reagents or conditions to initiate the rearrangement cascade.
One such possibility is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org While this compound is not an α-hydroxy ketone itself, it could be converted to one through a selective reduction of the ketone or hydration of the alkyne followed by tautomerization. Once the α-hydroxy ketone is formed, treatment with acid or base could induce a rearrangement, potentially leading to a ring-expanded or ring-contracted product depending on the migrating group.
Another intriguing possibility is the Wolff rearrangement, a reaction of an α-diazocarbonyl compound to form a ketene. wikipedia.org To make this compound amenable to a Wolff rearrangement, the ketone would first need to be converted to an α-diazo ketone. This could be achieved through a variety of methods, such as the Regitz diazo transfer. The resulting α-diazo-β-alkynyl ketone, upon thermolysis or photolysis, would be expected to undergo the Wolff rearrangement to generate a highly reactive vinylketene intermediate. This intermediate could then be trapped with various nucleophiles to afford a range of carboxylic acid derivatives.
The table below outlines some potential rearrangement pathways for derivatives of this compound.
| Rearrangement Type | Required Precursor | Key Intermediate | Potential Product Class |
| α-Ketol Rearrangement | α-Hydroxy ketone derivative | Alkoxide | Isomeric α-hydroxy ketones |
| Wolff Rearrangement | α-Diazo ketone derivative | Vinylketene | Carboxylic acid derivatives |
The feasibility of these rearrangements would be highly dependent on the successful synthesis of the required precursors and the stability of the intermediates involved.
Functionalization of the Morpholine Ring
The morpholine ring in this compound possesses a secondary amine that is a prime site for further functionalization. The presence of the but-3-yn-2-one substituent at the 2-position can influence the reactivity of the morpholine nitrogen, potentially altering its nucleophilicity and basicity compared to unsubstituted morpholine. wikipedia.org
A common and straightforward functionalization is N-alkylation or N-acylation. The secondary amine can be readily alkylated using various alkyl halides or reductively aminated with aldehydes and a reducing agent. nih.gov N-acylation can be achieved using acid chlorides or anhydrides. These reactions would introduce a wide range of substituents onto the morpholine nitrogen, allowing for the modulation of the compound's physicochemical properties.
Furthermore, more complex functionalization strategies could be employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to introduce aryl or heteroaryl groups onto the morpholine nitrogen. This would significantly expand the structural diversity of the derivatives that can be accessed from this scaffold.
The table below provides examples of potential functionalization reactions of the morpholine ring in this compound.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, base | Alkyl group |
| Reductive Amination | Aldehyde/ketone, reducing agent | Substituted alkyl group |
| N-Acylation | Acid chloride/anhydride, base | Acyl group |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | Aryl/heteroaryl group |
The successful implementation of these functionalization reactions would provide a library of diverse compounds based on the this compound scaffold, which could be valuable for various applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Morpholin-2-yl)but-3-yn-2-one, ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the morpholine (B109124) ring, the methylene (B1212753) group adjacent to the ketone, and the terminal alkyne proton. The morpholine ring protons would appear as a complex set of multiplets in the approximate range of 2.5-4.0 ppm. chemicalbook.com The methylene protons (H-1') would likely be diastereotopic due to the adjacent chiral center (C-2) and would appear as a complex multiplet. The terminal alkyne proton (H-4) would be a sharp singlet further downfield, typically around 2.0-3.0 ppm.
A hypothetical ¹³C NMR spectrum would show signals for the carbonyl carbon (~190-200 ppm), the two alkyne carbons (~70-90 ppm), and the four distinct carbons of the morpholine ring (~40-70 ppm).
To assemble the full structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the morpholine ring and between the C-2 proton and the adjacent methylene (H-1') protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-1' protons to the ketone carbon (C-2'), the C-2 proton to the ketone carbon (C-2'), and the terminal alkyne proton (H-4) to the ketone carbon (C-2') and the internal alkyne carbon (C-3).
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be vital for determining the relative stereochemistry at the C-2 position of the morpholine ring and for understanding the preferred conformation of the molecule in solution.
| Hypothetical ¹H NMR Data for this compound | |
| Proton | Expected Chemical Shift (ppm) |
| H-4 (Alkyne) | ~2.5 |
| H-1' (Methylene) | ~3.0 - 3.2 |
| Morpholine Protons | ~2.7 - 4.0 |
| NH Proton | ~2.0 - 3.0 (broad) |
| Hypothetical ¹³C NMR Data for this compound | |
| Carbon | Expected Chemical Shift (ppm) |
| C-2' (Ketone) | ~195 |
| C-3 (Alkyne) | ~85 |
| C-4 (Alkyne) | ~75 |
| Morpholine Carbons | ~45 - 70 |
| C-1' (Methylene) | ~50 |
| C-2 (CH) | ~55 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
HRMS is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For C₈H₁₁NO₂, the expected exact mass would be 153.0790 g/mol . Observing this mass would confirm the molecular formula. The fragmentation pattern provides further structural evidence. Expected fragmentation would involve the cleavage of the bond between the morpholine ring and the butynone side chain, as well as characteristic losses from the morpholine ring itself. For instance, the related compound 3-Butyn-2-one shows major fragments in its mass spectrum that could be used as a reference. nist.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the key expected absorption bands would be:
A sharp, strong absorption around 2100 cm⁻¹ corresponding to the C≡C triple bond stretch of the terminal alkyne. nist.gov
A strong, sharp absorption around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne. nist.gov
A strong absorption in the range of 1680-1700 cm⁻¹ for the C=O (ketone) stretch.
A broad absorption around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine in the morpholine ring.
C-O-C and C-N-C stretching vibrations for the morpholine ring ether and amine groups, respectively, in the fingerprint region (1100-1300 cm⁻¹ ). thermofisher.com
| Hypothetical FT-IR Data for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| ≡C-H Stretch | ~3300 (sharp) |
| C≡C Stretch | ~2100 (sharp) |
| C=O Stretch | ~1690 (strong) |
| C-O-C Stretch | ~1120 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The but-3-yn-2-one moiety contains a ketone chromophore. One would expect to observe a weak n→π* transition at a longer wavelength (around 280-300 nm) and a more intense π→π* transition at a shorter wavelength (below 220 nm). The exact positions (λmax) and intensities of these absorptions would be determined experimentally.
X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. nih.gov This technique can precisely determine all bond lengths, bond angles, and torsional angles in the solid state. Crucially, as the molecule is chiral (due to the C-2 position of the morpholine), X-ray analysis of a single enantiomer or a salt with a known chiral counter-ion would unambiguously determine its absolute stereochemistry (R or S configuration). It would also reveal the preferred conformation of the morpholine ring (typically a chair conformation) and the orientation of the butynone substituent. researchgate.netresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Since this compound is a chiral molecule, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques like Circular Dichroism (CD) spectroscopy measure this differential absorption of left and right circularly polarized light. A CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The resulting spectrum would be a unique fingerprint for a specific enantiomer. The mirror-image spectrum would be observed for the other enantiomer, allowing for enantiomeric characterization and the determination of enantiomeric excess when compared against a pure standard.
Computational and Theoretical Investigations of 1 Morpholin 2 Yl but 3 Yn 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), for 1-(Morpholin-2-yl)but-3-yn-2-one have been identified. Such calculations are essential for understanding the fundamental electronic properties and behavior of a molecule. For other morpholine (B109124) derivatives, DFT has been used to investigate aspects like the relative stability of diastereoisomers and tautomers researchgate.net. However, this level of analysis has not been published for this compound.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) of this compound. FMO analysis is critical for predicting a molecule's reactivity, including its behavior in cycloaddition reactions and other pericyclic processes. Without dedicated computational studies, the HOMO-LUMO gap, which indicates the molecule's kinetic stability and electronic excitation potential, remains uncharacterized.
Conformational Analysis and Energy Landscapes
A conformational analysis and the corresponding energy landscape for this compound are not present in the current body of scientific literature. Due to the flexibility of the morpholine ring and the rotatable bond connecting it to the butynone side chain, the molecule can exist in multiple conformations. A computational study would be required to determine the relative energies of these conformers and identify the most stable, lowest-energy structures that would predominate under normal conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
No computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts or the infrared (IR) vibrational frequencies for this compound have been published. Theoretical calculations are a powerful tool for predicting these spectroscopic features, which can aid in the structural elucidation and characterization of a compound by comparing theoretical data with experimental results.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of published research. Computational chemistry is a standard method for investigating reaction pathways, but its application to this specific compound is not documented acs.org.
Transition State Characterization and Activation Energies
There is no available data on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This information is fundamental to understanding the kinetics of a chemical reaction and predicting its feasibility and rate under various conditions.
Solvent Effects on Reactivity
No computational models or theoretical studies on how different solvents might affect the reactivity of this compound could be located. Solvent models are used to simulate how the polarity and other properties of the solvent medium influence reaction pathways and energies, but this analysis has not been performed or published for this molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful lens to understand the dynamic nature of this compound and its interactions with various solvents. While specific MD studies on this exact compound are not extensively documented, valuable inferences can be drawn from simulations of analogous morpholine-containing molecules. tandfonline.com
MD simulations of morpholine derivatives typically employ force fields like AMBER or CHARMM to define the interatomic forces. The compound would be placed in a simulation box filled with a chosen solvent, such as water, methanol, or a non-polar solvent, and the system's evolution over time would be tracked by solving Newton's equations of motion.
Dynamic Behavior: The morpholine ring is known to exist in a flexible chair-like conformation. MD simulations would likely reveal rapid conformational transitions of this ring. The butynone side chain, with its rigid alkyne group, would exhibit less conformational freedom, primarily rotating around the single bond connecting it to the morpholine ring. Key metrics such as the Root Mean Square Deviation (RMSD) would quantify the stability of the compound's conformation over the simulation period.
Solvent Interactions: The interaction of this compound with solvent molecules is dictated by its structural features. The oxygen and nitrogen atoms of the morpholine ring, along with the ketone oxygen, can act as hydrogen bond acceptors. taylorandfrancis.com In protic solvents like water or alcohols, the formation of hydrogen bonds would be a dominant interaction, significantly influencing the compound's solubility and orientation at a solvent interface. tandfonline.com The alkyne group, while generally non-polar, can participate in weaker dipole-dipole or induced-dipole interactions. tandfonline.com Analysis of the radial distribution function (RDF) from MD simulations can provide a quantitative measure of the probability of finding solvent molecules at specific distances and orientations around the solute.
| Solvent | Predicted Dominant Interaction Type | Potential Hydrogen Bond Sites | Expected RMSD Fluctuation |
|---|---|---|---|
| Water | Hydrogen Bonding | Morpholine-O, Morpholine-N, Ketone-O | Low to Moderate |
| Methanol | Hydrogen Bonding, Dipole-Dipole | Morpholine-O, Morpholine-N, Ketone-O | Moderate |
| Chloroform | Dipole-Dipole | Ketone-O | Moderate |
| Hexane | van der Waals | None | High |
Theoretical Studies of Non-Covalent Interactions within Molecular Complexes
The formation of molecular complexes involving this compound is governed by a variety of non-covalent interactions. nih.govresearchgate.net Theoretical methods, particularly quantum mechanical calculations such as Density Functional Theory (DFT), are instrumental in characterizing and quantifying these interactions. mdpi.com
The key non-covalent interactions anticipated for this molecule include:
Hydrogen Bonds: As mentioned, the morpholine and ketone moieties are prime sites for hydrogen bonding with suitable donor molecules. taylorandfrancis.com
π-Interactions: The alkyne group possesses a π-system, enabling it to engage in π-stacking or cation-π interactions with aromatic rings or cations, respectively. nih.gov
Halogen Bonds: If complexed with a halogen-containing molecule, the oxygen or nitrogen atoms could act as halogen bond acceptors.
Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and analyze the strength and nature of these interactions. nih.gov Such studies are crucial for understanding how this molecule might self-assemble or interact with other molecules in a condensed phase or within a larger supramolecular structure. semanticscholar.org
| Interacting Partner Moiety | Predicted Interaction Type | Key Atoms Involved in Interaction | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Water (H-donor) | Hydrogen Bond | Morpholine-O/N, Ketone-O | -3 to -8 |
| Benzene | π-π Stacking | Alkyne C≡C | -1 to -3 |
| Ammonium Cation (NH4+) | Cation-π | Alkyne C≡C | -5 to -15 |
| Iodobenzene | Halogen Bond | Morpholine-O/N | -2 to -5 |
In Silico Design Principles for Analogues (without biological implications)
The in silico design of analogues of this compound can be approached by systematically modifying its core structure to tune its physicochemical properties. The primary goal of such design, in a non-biological context, is to explore chemical space and generate novel structures with tailored properties like solubility, polarity, and reactivity.
Strategies for Analogue Design:
Morpholine Ring Modification:
Bioisosteric Replacement: The morpholine ring can be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine (B91149) to alter polarity and hydrogen bonding capacity. nih.gov For instance, replacing the oxygen with a sulfur (thiomorpholine) would increase lipophilicity.
Substitution: Introducing substituents on the morpholine ring can modulate its steric and electronic properties.
Butynone Linker Modification:
Chain Length: The length of the alkyl chain can be varied to adjust lipophilicity.
Alkyne Position: Shifting the position of the triple bond would create different isomers with potentially altered reactivity.
Alkyne Replacement: The alkyne could be replaced with an alkene or an alkane to remove the reactive handle, or with a triazole ring via a click chemistry approach, which can also influence intermolecular interactions. plos.org
Ketone Group Modification:
The ketone can be reduced to an alcohol, changing its electronic character from an acceptor to a donor in hydrogen bonding.
Conversion to an oxime or hydrazone can introduce further diversity.
Computational tools can predict the effects of these modifications on properties like the octanol-water partition coefficient (logP), polar surface area (PSA), and dipole moment, guiding the synthesis of new analogues with desired chemical characteristics.
| Analogue Structure Modification | Design Rationale | Predicted Change in logP | Predicted Change in Polar Surface Area (Ų) |
|---|---|---|---|
| Replace Morpholine-O with S (Thiomorpholine) | Increase lipophilicity | Increase | Decrease |
| Replace Morpholine with Piperazine | Introduce additional H-bond donor site | Decrease | Increase |
| Reduce Ketone to Alcohol | Change H-bonding character (acceptor to donor) | Slight Decrease | Slight Increase |
| Convert Alkyne to 1,2,3-Triazole | Introduce a stable, polar aromatic ring | Variable | Increase |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Diverse Molecular Architectures
The unique combination of reactive sites in 1-(Morpholin-2-yl)but-3-yn-2-one makes it a versatile building block for the synthesis of complex molecular architectures. The morpholine (B109124) moiety, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties. nih.govresearchgate.netmdpi.com The ynone functionality, which combines an activated ketone and an alkyne, is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.
The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of aryl, vinyl, or other alkynyl groups. The conjugated ketone is susceptible to Michael additions, enabling the introduction of a wide array of nucleophiles. Furthermore, the nitrogen atom of the morpholine ring can be functionalized, and the adjacent chiral center offers opportunities for stereoselective transformations. The synthesis of related butynone structures, such as 4-triisopropylsilyl-3-butyn-2-one, highlights the established methodologies for creating the core ynone functionality. orgsyn.org
Precursor for the Construction of Polycyclic and Spirocyclic Systems
The inherent reactivity of this compound makes it a promising precursor for the synthesis of intricate polycyclic and spirocyclic systems. Intramolecular reactions, in particular, can be envisioned to construct such frameworks. For instance, an intramolecular Michael addition of the morpholine nitrogen onto the alkyne could potentially lead to the formation of a bicyclic system.
Moreover, the ynone moiety can participate in various cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could yield a cyclohexene (B86901) ring fused to the morpholine-containing side chain. Similarly, a [3+2] cycloaddition with an azide (B81097) or a nitrile oxide could lead to the formation of triazole or isoxazole (B147169) rings, respectively. The synthesis of spirocyclic systems has been demonstrated from related heterocyclic structures, suggesting the potential for similar transformations with this compound. nih.govnih.gov
Utilization in Supramolecular Chemistry as a Ligand or Host Molecule Component
In the realm of supramolecular chemistry, this compound possesses features that make it an attractive component for the design of ligands or host molecules. The morpholine ring, with its ether and secondary amine functionalities, can act as a hydrogen bond donor and acceptor. The ketone and alkyne groups can also participate in non-covalent interactions.
Exploration in Chemical Biology as a Synthetic Probe Scaffold (conceptual, no specific biological data)
Conceptually, this compound could serve as a versatile scaffold for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The terminal alkyne group is particularly valuable in this context, as it can be used for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of biomolecules.
A probe based on this scaffold could be designed to interact with a specific biological target. The morpholine ring and other parts of the molecule could be modified to optimize binding affinity and selectivity. Following interaction with its target, the alkyne handle could be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a click reaction. This would allow for the visualization or isolation of the target protein or biomolecule, providing valuable insights into its function and localization within a cell.
Potential in Materials Chemistry as a Monomer or Component of Functional Polymers
The presence of a polymerizable alkyne group suggests that this compound could be utilized as a monomer in materials chemistry. Alkyne-containing monomers can be polymerized through various methods, including Ziegler-Natta catalysis and metathesis polymerization, to produce polyacetylenes and other conjugated polymers. These materials often exhibit interesting electronic and optical properties.
The morpholine and ketone functionalities would be incorporated as pendant groups along the polymer backbone, imparting specific properties to the resulting material. For instance, the morpholine units could enhance solubility in polar solvents or provide sites for post-polymerization modification. The development of functional polymers from diverse monomers is a rapidly growing field, and this compound represents a potential candidate for the creation of new materials with tailored properties. nih.govsongwon.commdpi.com
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-(Morpholin-2-yl)but-3-yn-2-one and its derivatives, future research will likely focus on moving beyond traditional multi-step procedures towards more streamlined and sustainable approaches.
Key research objectives in this area include:
One-Pot Syntheses: Developing one-pot or tandem reactions that combine several synthetic steps into a single, efficient process will be crucial. This approach, which has been successfully applied to other morpholin-2-ones, reduces waste, saves time, and minimizes the use of purification solvents. acs.orgnih.gov
Green Reagents and Solvents: A significant challenge is the replacement of hazardous reagents and solvents with greener alternatives. Research into using water or other environmentally friendly solvents, along with non-toxic catalysts, will be essential. Recent advances in the synthesis of morpholines using reagents like ethylene (B1197577) sulfate (B86663) offer a promising starting point. nih.gov
Atom Economy: Future synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product. Cross-dehydrogenative coupling (CDC) reactions, which form C-C or C-N bonds by removing only hydrogen, represent a powerful, atom-economical strategy for functionalizing the morpholinone core. mdpi.comresearchgate.net
| Synthetic Strategy | Advantages | Related Research |
| One-Pot Reactions | Reduced waste, time, and solvent use. | Asymmetric catalytic access to morpholin-2-ones. acs.orgnih.gov |
| Green Reagents | Improved safety and reduced environmental impact. | Use of ethylene sulfate for morpholine (B109124) synthesis. nih.gov |
| Atom-Economical Reactions | Maximized efficiency and minimal waste. | Cross-dehydrogenative coupling of morpholinones. mdpi.comresearchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of a ketone, an alkyne, and a morpholine ring in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover and harness this latent reactivity.
Promising areas of exploration include:
Alkyne and Ketone Manipulations: The terminal alkyne is a versatile handle for a wide range of transformations, including click chemistry, metal-catalyzed cross-coupling reactions, and cycloadditions. vulcanchem.com The ketone functionality serves as an electrophilic site for nucleophilic additions, enabling a diverse array of derivatizations. vulcanchem.com
Ring-Opening and Rearrangement Reactions: Investigating the stability of the morpholinone ring under various conditions could lead to novel ring-opening or rearrangement reactions, providing access to new molecular scaffolds. Acid-catalyzed cascade reactions have been observed in related systems. acs.org
Multicomponent Reactions (MCRs): Designing MCRs that utilize this compound as a key building block would enable the rapid construction of complex molecules from simple precursors. The development of catalytic asymmetric MCRs remains a significant but highly desirable goal. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The integration of the synthesis of this compound and its derivatives into flow platforms represents a significant engineering challenge and a major opportunity.
Future work in this area should focus on:
Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key synthetic steps will be essential. This is particularly important for handling potentially unstable intermediates or highly exothermic reactions. uc.pt
In-line Purification and Analysis: The incorporation of in-line purification and analytical techniques will be critical for creating fully automated and efficient synthetic platforms. This allows for real-time monitoring and optimization of reaction conditions.
Automated Library Synthesis: Once a robust flow synthesis is established, it can be coupled with automated systems to rapidly generate libraries of derivatives for screening in various applications. This approach has the potential to accelerate the discovery of new functional molecules. researchgate.net
Advanced Computational Methodologies for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. Applying these methods to this compound can provide valuable insights and guide experimental work.
Key computational approaches include:
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and dynamics simulations can predict how derivatives of this compound might interact with biological targets. nih.govresearchgate.net These studies can help to prioritize which compounds to synthesize and test.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for evaluating the drug-likeness of new compounds. nih.govrsc.org
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the molecule, helping to rationalize observed reaction outcomes and predict new reactivity patterns. researchgate.net
| Computational Method | Application | Related Research |
| Molecular Docking/Dynamics | Predicting protein-ligand interactions. | Studies on quinazoline-morpholine hybrids. nih.gov |
| ADME/Tox Prediction | Assessing drug-likeness and potential toxicity. | In silico analysis of 2-oxoindolin-3-ylidene thiazoles. rsc.org |
| Density Functional Theory | Understanding electronic structure and reactivity. | Analysis of isobutanol and morpholine interactions. researchgate.net |
Discovery of Latent Reactivity via New Catalytic Systems
The discovery and application of new catalysts are key drivers of innovation in chemical synthesis. For this compound, novel catalytic systems could unlock unprecedented transformations and provide access to new chemical space.
Future research should explore:
Transition Metal Catalysis: The use of various transition metals, such as palladium, copper, and zinc, has been shown to be effective in the synthesis and functionalization of morpholine derivatives. researchgate.nete3s-conferences.orgmdpi.com Exploring a wider range of metal catalysts could reveal new reaction pathways for the alkyne and morpholine core.
Organocatalysis: Organocatalysts offer a metal-free alternative for many transformations and can provide high levels of stereoselectivity. The development of organocatalytic methods for the asymmetric synthesis and functionalization of this compound is a highly attractive goal. acs.org
Photoredox Catalysis: Dual nickel/photoredox catalysis has emerged as a powerful tool for C(sp2)-C(sp3) cross-coupling reactions, which could be applied to create complex morpholine derivatives. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
